O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate
Description
Chemical Classification and Nomenclature
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate is a xanthate ester, classified under organosulfur compounds. It belongs to the broader category of O,S-diorganyl dithiocarbonates, characterized by the functional group ROCS₂R' , where R and R' are organic moieties.
Key identifiers and structural features :
- IUPAC Name : 1-O-tert-butyl 2-O-methyl 3,3-dimethyl-4-methylsulfanylcarbothioyloxypyrrolidine-1,2-dicarboxylate.
- Synonyms : 1219402-96-6; 1,2-Pyrrolidinedicarboxylic acid, 3,3-dimethyl-4-[(methylthio)thioxomethoxy]-, 1-(1,1-dimethylethyl) 2-methyl ester.
- Molecular Formula : C₁₅H₂₅NO₅S₂.
- Molecular Weight : 363.49 g/mol.
- Core Structure : A pyrrolidine ring substituted with:
The compound’s stereochemistry is defined by the S-configuration at the 2-position of the pyrrolidine ring.
Table 1: Key Physical and Chemical Properties
| Property | Value/Description | |
|---|---|---|
| SMILES | CC1(C(CN(C1C(=O)OC)C(=O)OC(C)(C)C)OC(=S)SC)C | |
| InChIKey | DFVDFCZNEOFBMP-UHFFFAOYSA-N | |
| XLogP3-AA | 3.5 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 7 |
Historical Development of Xanthate Chemistry
The synthesis of xanthates dates to 1823, when Danish chemist William Christopher Zeise first isolated potassium ethyl xanthate. These compounds gained prominence in the 1920s with their application in sulfide mineral flotation, pioneered by Keller.
Milestones in xanthate chemistry :
- Flotation Agents : Sodium and potassium ethyl xanthates became critical in ore processing, enabling selective recovery of copper, lead, and gold ores.
- Synthetic Methodology :
- Radical Chemistry : Xanthates emerged as intermediates in degenerative radical additions, enabling synthesis of fluorinated and functionalized alkenes.
Modern Applications :
- Organofluorine Synthesis : Xanthates participate in Cu- and Ag-mediated trifluoromethylation, as demonstrated in the synthesis of difluoromethoxy prolines.
- Proline Derivatives : Xanthate-mediated eliminations (e.g., microwave-assisted pyrolysis) facilitate access to 3,4-dehydroprolines, precursors to hydroxyproline analogs.
Position within Organosulfur Chemistry
Organosulfur compounds are defined by their sulfur-containing functional groups, ranging from simple sulfides to complex sulfoxides and sulfones. Xanthates occupy a distinct niche as O,S-diorganyl dithiocarbonates, characterized by their ROCS₂R' structure.
Classification within organosulfur chemistry :
- Functional Group Hierarchy :
- Reactivity Profile :
Comparative Analysis of Organosulfur Functional Groups
| Functional Group | Structure | Key Applications | |
|---|---|---|---|
| Sulfides | R–S–R' | Antibiotics (e.g., penicillin) | |
| Sulfoxides | R–S(=O)–R' | Solvents, oxidizing agents | |
| Xanthates | R–O–CS₂–R' | Radical synthesis, flotation |
Significance in Proline Derivative Research
Proline derivatives are pivotal in peptide chemistry due to their rigidity and ability to modulate secondary structures. This compound enhances this versatility through its xanthate functionality, enabling stereoselective transformations.
Synthetic Roles :
- Radical-Mediated Eliminations :
- Microwave-Assisted Pyrolysis : Elimination of the xanthate group generates α,β-unsaturated prolines (3,4-dehydroprolines), precursors to hydroxyproline analogs.
- Example : Conversion of N-Cbz-trans-4-hydroxy-L-proline to 3,4-dehydroproline via iodomethane and sodium hydride-mediated xanthate formation, followed by elimination.
- Functionalization of Proline Scaffolds :
Applications in Drug Discovery :
- SLC1A4/SLC1A5 Inhibitors : Hydroxyproline derivatives synthesized via xanthate intermediates inhibit neutral amino acid transporters, showing potential in cancer therapeutics.
- Fluorinated Proline Derivatives : Trifluoromethoxy prolines, synthesized via Ag-mediated oxidative trifluoromethylation, target viral proteases (e.g., SARS-CoV-2 M).
Table 2: Applications of Proline Derivatives
| Application | Example Compound | Biological Target |
|---|---|---|
| Antiviral Agents | Trifluoromethoxy prolines | SARS-CoV-2 M protease |
| Cancer Therapeutics | Alkoxy hydroxy-pyrrolidine | SLC1A4/SLC1A5 transporters |
| Conformational Restrictors | Hydroxy-L-proline | Peptide mimetics |
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3,3-dimethyl-4-methylsulfanylcarbothioyloxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5S2/c1-14(2,3)21-12(18)16-8-9(20-13(22)23-7)15(4,5)10(16)11(17)19-6/h9-10H,8H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVDFCZNEOFBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN(C1C(=O)OC)C(=O)OC(C)(C)C)OC(=S)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 3,3-Dimethylproline
The Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A representative protocol from CN112194606A involves:
-
Reagents : 3,3-Dimethylproline, Boc anhydride, 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Conditions : Stirring at 20–30°C for 12–18 hours.
The reaction is monitored by thin-layer chromatography (TLC), with purification via aqueous workup and solvent evaporation.
Methyl Esterification
The Boc-protected proline is esterified using methanol and a coupling agent. A method from CN106083684A employs:
Xanthate Group Introduction
The xanthate moiety is introduced via reaction with carbon disulfide (CS₂) and methyl iodide (MeI). A protocol from VulcanChem outlines:
-
Reagents : Boc-protected proline methyl ester, CS₂, MeI, sodium hydride (NaH), THF.
-
Conditions :
-
NaH deprotonates the hydroxyl group, forming a thiolate intermediate.
-
CS₂ is added at 0°C, followed by MeI at room temperature.
-
Optimized Synthetic Routes
One-Pot Sequential Synthesis
An industrial-scale method from J & K Scientific Ltd. combines Boc protection and esterification in a single reactor:
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Step 1 : 3,3-Dimethylproline, Boc anhydride, and DMAP in DCM (5:1 v/w) at 25°C for 16 hours.
-
Step 2 : Direct addition of methanol and DCC without intermediate purification.
-
Step 3 : Xanthation with CS₂/MeI/NaH in THF.
Comparative Analysis of Methods
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
Industrial-Scale Production Considerations
Solvent and Reagent Optimization
Chemical Reactions Analysis
Types of Reactions
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the xanthate ester to thiols.
Substitution: Nucleophilic substitution reactions can replace the xanthate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Esters: From nucleophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate is utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions. Its xanthate group allows for nucleophilic substitution reactions, making it valuable in the synthesis of complex organic molecules.
Peptide Synthesis
This compound is particularly useful in the synthesis of peptides. The presence of the N-boc protecting group allows for selective deprotection during peptide coupling reactions, facilitating the assembly of peptides with specific sequences and modifications.
Medicinal Chemistry
In medicinal chemistry, this compound can be employed to create prodrugs or derivatives that enhance the pharmacological properties of active compounds. Its structure can be modified to improve solubility and bioavailability of therapeutic agents.
Proteomics Research
The compound is also noted for its applications in proteomics research, where it can be used to label proteins or peptides for analysis. This labeling can help in tracking protein interactions and modifications within biological systems .
Case Study 1: Peptide Modification
In a study focusing on peptide synthesis, researchers utilized this compound to create a series of modified peptides that exhibited enhanced stability and activity compared to their unmodified counterparts. The study highlighted the efficiency of the xanthate group in facilitating peptide bond formation under mild conditions.
Case Study 2: Drug Development
Another notable application involved using this compound in the development of a new class of antiviral agents. By modifying existing antiviral compounds with this compound derivatives, researchers were able to enhance the efficacy and reduce side effects, demonstrating its potential in drug formulation strategies.
Mechanism of Action
The mechanism by which O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and proteins, modifying their activity.
Pathways: It participates in biochemical pathways involving sulfur transfer and esterification reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
O-[(2S)-3,3-Dimethyl-N-Benzyl-Proline Methyl Ester] S-Methyl Xanthate
- Structure : Differs by substitution of the Boc group with a benzyl group.
- Properties: Empirical Formula: C17H23NO3S2 (). Molecular Weight: 353.5 g/mol (vs. ~395.5 g/mol for the Boc analog). Solubility: Chloroform and ethyl acetate (shared with Boc analog due to similar ester/xanthate functionalities). Stability: The benzyl group may offer lower thermal stability compared to Boc, as aromatic substituents can participate in side reactions under radical conditions .
- Applications: Likely used in peptide synthesis where benzyl groups are easier to deprotect (e.g., via hydrogenolysis) compared to acid-labile Boc groups .
Benzo(1,2,3)thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH)
- Structure : Contains a benzothiadiazole core with a carbothioic acid S-methyl ester group.
- Properties :
N-Methyl-2-(1,3-Dithiolan-2-ylidene)-3-oxobutanamide
- Structure : Features a dithiolane ring and an amide group.
- Properties :
- Contrast: The proline xanthate’s Boc group and chiral center enable enantioselective synthesis, whereas this compound is suited for non-stereospecific applications.
O-Neopentyl Xanthates
- Structure : Neopentyl (2,2-dimethylpropyl) substituent on the xanthate oxygen.
- Properties :
- Key Difference: The Boc-proline xanthate integrates amino acid synthesis directly into its scaffold, while neopentyl xanthates serve as auxiliary reagents.
Physicochemical and Functional Comparison
| Property | Boc-Proline Xanthate | N-Benzyl Proline Xanthate | BTH | O-Neopentyl Xanthate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~395.5 | 353.5 | 136.17 | ~200 (estimated) |
| Solubility | Chloroform, Ethyl Acetate | Chloroform, Ethyl Acetate | Polar solvents | Hydrophobic solvents |
| Key Functional Group | Boc-protected amine | Benzyl-protected amine | Benzothiadiazole | Neopentyl ether |
| Primary Application | Amino acid synthesis | Peptide intermediates | Plant SAR induction | Radical stabilization |
Biological Activity
O-[(2S)-3,3-Dimethyl-N-boc-proline Methyl Ester] S-Methyl Xanthate is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₅H₂₅NO₅S₂
- Molecular Weight : 363.49 g/mol
- CAS Number : 1219402-96-6
- Purity : ≥95%
- Solubility : Soluble in ether, ethyl acetate, and hexane .
The compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity :
- Induction of Apoptosis :
- Antiproliferative Effects :
Biological Activity Summary Table
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibition of TrxR | |
| Apoptosis Induction | Activation of caspases | |
| Antiproliferative | Reduced proliferation in cancer cells |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cancer Cell Studies :
- Selectivity Towards Cancer Cells :
- Potential for Drug Development :
Q & A
Q. What are the critical steps for synthesizing O-[(2S)-3,3-Dimethyl-N-Boc-Proline Methyl Ester] S-Methyl Xanthate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves sequential protection/deprotection and functionalization. First, introduce the Boc group to the proline derivative under anhydrous conditions using Boc₂O (di-tert-butyl dicarbonate) and a base like DMAP in THF . Subsequent methylation of the hydroxyl group requires methyl iodide and a mild base (e.g., K₂CO₃) in DMF. For xanthation, CS₂ and methylating agents (e.g., Mel) are used under controlled pH (pH 7–8) to avoid racemization. Optimization includes monitoring reaction progress via TLC (silica gel, hexane/EtOAc) and adjusting stoichiometry (e.g., 1.2 equiv CS₂ for complete conversion).
Q. How can the stereochemical integrity of the (2S)-proline core be preserved during synthesis?
- Methodological Answer : Chiral stability is maintained by avoiding harsh acidic/basic conditions during Boc deprotection. Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for Boc removal, followed by immediate neutralization with NaHCO₃ . Polar solvents like acetonitrile or THF minimize epimerization. Confirm stereochemistry via [¹³C NMR] or chiral HPLC (Chiralpak AD-H column, hexane/IPA eluent) .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or MS fragmentation patterns)?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. For NMR:
- Perform variable-temperature NMR (VT-NMR) to identify dynamic effects.
- Use 2D techniques (HSQC, HMBC) to verify connectivity, especially for the xanthate group’s S-methyl and thiocarbonyl signals .
For MS: - Compare experimental ESI-MS with computational fragmentation simulations (e.g., using Discovery Studio’s small-molecule tools) .
- Isolate ambiguous fragments via preparative HPLC and re-analyze with high-resolution FT-ICR MS .
Q. How does the steric hindrance of the 3,3-dimethyl group influence reactivity in cross-coupling or radical-mediated reactions?
- Methodological Answer : The dimethyl group restricts rotational freedom, affecting reaction pathways. For example:
- In Suzuki-Miyaura coupling, use bulky ligands (e.g., SPhos) to stabilize the Pd(0) intermediate and mitigate steric clashes .
- For radical reactions (e.g., xanthate transfer), employ low-temperature initiation (AIBN, 60–70°C) to control regioselectivity. Computational modeling (DFT, B3LYP/6-31G*) predicts transition-state energies and guides solvent selection (e.g., toluene for π-stabilization) .
Methodological Notes
- Synthesis Challenges : Boc protection of tertiary proline derivatives requires strict anhydrous conditions to prevent diketopiperazine formation .
- Data Interpretation : Discrepancies in melting points (e.g., mp 154–158°C for N-Boc-N,2-dimethylalanine ) may indicate polymorphic forms—characterize via XRD.
- Safety : Thiocarbonyl compounds are light-sensitive; store under argon and use amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
